Cyanopindolol hemifumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor; it is also a β-adrenoceptor antagonist .

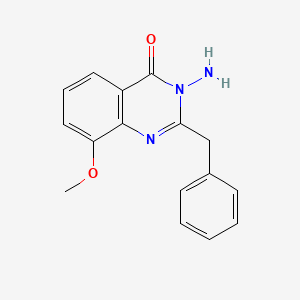

Molecular Structure Analysis

The molecular weight of Cyanopindolol hemifumarate is 345.4. Its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .Physical And Chemical Properties Analysis

Cyanopindolol hemifumarate has a molecular weight of 345.4 and its formula is C16H21N3O2.½C4H4O4. It is soluble to 100 mM in DMSO .Scientific Research Applications

5-HT1A and 5-HT1B Antagonist

Cyanopindolol hemifumarate is known to act as a 5-HT1A and 5-HT1B antagonist . These receptors are a type of serotonin receptor, which is a neurotransmitter that helps regulate mood, appetite, and sleep among other things. By acting as an antagonist, Cyanopindolol hemifumarate can help researchers study the role of these receptors in various physiological processes .

β-Adrenergic Antagonist

In addition to its role as a serotonin receptor antagonist, Cyanopindolol hemifumarate also acts as a β-adrenergic antagonist . This means it can block the action of epinephrine and norepinephrine on β-adrenergic receptors, which play a crucial role in the cardiovascular system, among other things .

Genotoxicity Studies

Cyanopindolol hemifumarate has been used in genotoxicity studies to identify antioxidants as inducers of DNA damage response and cell death . This can help researchers understand the mechanisms of DNA damage and repair, and how these processes can be manipulated for therapeutic purposes .

Neuropharmacology Research

Given its interaction with serotonin and adrenergic receptors, Cyanopindolol hemifumarate is a valuable tool in neuropharmacology research . It can help researchers understand the role of these neurotransmitters in various neurological and psychiatric disorders .

Cardiovascular Research

As a β-adrenergic antagonist, Cyanopindolol hemifumarate can be used in cardiovascular research . It can help researchers study the role of β-adrenergic receptors in heart function and how their blockade can affect cardiovascular health .

Pharmacokinetics and Drug Metabolism Studies

Cyanopindolol hemifumarate’s properties make it a useful tool in pharmacokinetics and drug metabolism studies . Researchers can use it to study how the body absorbs, distributes, metabolizes, and excretes drugs .

Mechanism of Action

Target of Action

Cyanopindolol hemifumarate primarily targets the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes such as mood regulation, anxiety, and cardiac function.

Mode of Action

Cyanopindolol hemifumarate acts as an antagonist at both the 5-HT 1A/1B serotonin receptors and the β-adrenoceptors

Biochemical Pathways

serotonergic and adrenergic signaling pathways . These pathways play key roles in numerous physiological processes, including mood regulation, anxiety response, and cardiovascular function .

Pharmacokinetics

It is known to be soluble in dmso to a concentration of 100 mm , which may influence its bioavailability and distribution in the body.

Result of Action

As an antagonist of 5-HT 1A/1B serotonin receptors and β-adrenoceptors, Cyanopindolol hemifumarate can modulate the physiological processes regulated by these receptors. By blocking these receptors, it may alter mood regulation, anxiety response, and cardiovascular function .

properties

IUPAC Name |

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBITJKBOWVCCI-WXXKFALUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)